molecular formula C7H5ClINO2 B1291610 2-Amino-4-chloro-5-iodobenzoic acid CAS No. 540501-04-0

2-Amino-4-chloro-5-iodobenzoic acid

Cat. No.: B1291610
CAS No.: 540501-04-0
M. Wt: 297.48 g/mol
InChI Key: VOCXXKZBKWSNCR-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-iodobenzoic acid is a multi-functionalized benzoic acid derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its molecular structure incorporates three distinct functional groups—an aromatic amino group, a carboxylic acid, and halogen substituents (chloro and iodo)—which make it a versatile precursor for constructing complex molecules. This compound is of significant interest in pharmaceutical research for the development of active ingredients, analogous to its structural relative, 2-chloro-5-iodobenzoic acid, which is a known starting material for SGLT-2 inhibitor class anti-diabetic drugs (https://patents.google.com/patent/CN106748721B/en) . Researchers can utilize the aromatic amine for diazotization reactions, enabling its conversion into other valuable halides or pseudohalides via Sandmeyer-type transformations, a classic method for introducing iodine to an aromatic ring (https://www.sciencedirect.com/topics/chemistry/2-iodobenzoic-acid) . The presence of both chloro and iodo groups offers opportunities for selective metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the iodo group typically reacts first due to its superior reactivity over the chloro group. This allows for sequential functionalization and the synthesis of diverse compound libraries. The carboxylic acid moiety can be readily esterified or aminated, or serve as a directing group in C-H activation chemistry. Owing to its structural features, this compound is a promising scaffold for drug discovery, materials science, and the synthesis of more complex hypervalent iodine reagents, which are valuable as green oxidants in synthetic chemistry (https://www.mdpi.com/1420-3049/26/7/1897) . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCXXKZBKWSNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Amino 4 Chloro 5 Iodobenzoic Acid

Retrosynthetic Strategies and Precursor Selection

Retrosynthetic analysis of 2-Amino-4-chloro-5-iodobenzoic acid reveals two primary disconnection points, suggesting either an aminobenzoic acid or a chlorobenzoic acid derivative as a logical precursor.

Disconnection Approach 1: ortho-Aminobenzoic Acid as Precursor This strategy involves the direct halogenation of an ortho-aminobenzoic acid derivative. The amino group's directing effects can be exploited to install the halogen atoms at the desired positions. Methyl 2-aminobenzoate (B8764639) is a common and inexpensive starting material for this approach. google.com

Disconnection Approach 2: o-Chlorobenzoic Acid as Precursor An alternative retrosynthesis begins with o-chlorobenzoic acid. This pathway necessitates the introduction of the amino and iodo groups. This is typically achieved through nitration, followed by reduction of the nitro group to an amine, and subsequent iodination. patsnap.com

Approaches via ortho-Aminobenzoic Acid Derivatives

A prevalent and well-documented synthetic route utilizes methyl 2-aminobenzoate as the starting material. This multi-step process involves iodination, chlorination via a Sandmeyer reaction, and finally, hydrolysis of the ester to yield the desired carboxylic acid. google.comgoogle.com

The first step in this synthetic sequence is the iodination of methyl 2-aminobenzoate. This reaction is typically carried out using an iodine-based reagent to introduce an iodine atom onto the aromatic ring. A common method involves the use of iodine in the presence of an oxidizing agent. google.com One patented method describes the use of potassium iodide and potassium iodate (B108269) in the presence of glacial acetic acid. google.com Another approach utilizes an iodine compound to react with methyl anthranilate to form ethyl 2-amino-5-iodobenzoate. google.com The reaction with methyl o-aminobenzoate and an iodo agent is often performed with a mass ratio of 1:0.8 to 1:1.2. google.com

Following iodination, the amino group of the resulting 2-amino-5-iodobenzoic acid derivative is converted to a diazonium salt. This is a classic reaction involving the treatment of the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). google.comchemistry-online.com The resulting diazonium salt is then subjected to a Sandmeyer reaction to introduce the chloro substituent. google.combyjus.com This involves treating the diazonium salt with a copper(I) chloride solution, which catalyzes the replacement of the diazonium group with a chlorine atom. google.combyjus.com Solvents such as methylene (B1212753) dichloride, tetrahydrofuran (B95107) (THF), or DMF can be used for this reaction. google.com

Synthetic Routes Starting from o-Chlorobenzoic Acid

An alternative synthetic strategy commences with the readily available o-chlorobenzoic acid. This approach involves the introduction of the nitro group, followed by its reduction to an amino group, and subsequent diazotization and iodination. patsnap.com

The initial step in this route is the regioselective nitration of o-chlorobenzoic acid. This is typically performed using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures (-5 to 5 °C). patsnap.comgoogle.com This reaction yields 2-chloro-5-nitrobenzoic acid as the major product with high purity and yield. patsnap.com

Following nitration, the nitro group is reduced to an amino group. A common method for this reduction is the use of iron powder in the presence of ammonium (B1175870) chloride in an ethanol-water solvent mixture. patsnap.com This reduction proceeds in high yield to give 2-chloro-5-aminobenzoic acid. patsnap.com The subsequent step involves the diazotization of this amino-chloro-benzoic acid derivative, followed by an iodination reaction, similar to the Sandmeyer-type reaction described earlier, to introduce the iodine atom and yield the final product. patsnap.com

Diazotization and Iodination Procedures

A well-established method for introducing an iodine atom onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction with an iodide salt. This two-step sequence is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a wide variety of functionalities. organic-chemistry.orgthieme-connect.de

The process begins with the diazotization of a primary aromatic amine. The amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid or hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.orgpatsnap.com This reaction converts the amino group into a diazonium salt. These salts are highly versatile intermediates but can be unstable. organic-chemistry.org

For the synthesis of iodoarenes, the resulting diazonium salt is then treated with a solution of potassium iodide (KI). thieme-connect.depatsnap.com The diazonium group is an excellent leaving group (N₂) and is readily displaced by the iodide ion. This method is advantageous because it often proceeds with high yield and regioselectivity, as the position of the iodine is predetermined by the initial position of the amino group. thieme-connect.de

One patented method for preparing 2-chloro-5-iodobenzoic acid starts from 2-chloro-5-aminobenzoic acid. patsnap.com The amino compound is treated with an aqueous solution of sodium nitrite in sulfuric acid to form the diazonium salt. Subsequent addition of a potassium iodide solution yields the target 2-chloro-5-iodobenzoic acid. patsnap.com While generally effective, Sandmeyer reactions can be complicated by side reactions, such as hydroxylation, where water acts as a nucleophile, particularly with sensitive substrates. scirp.orgscirp.org

Starting Material Reagents Key Steps Product Reference
2-chloro-5-aminobenzoic acid1. NaNO₂, H₂SO₄2. KIDiazotization followed by iodination2-chloro-5-iodobenzoic acid patsnap.com
Aromatic Amines1. NaNO₂, p-TsOH2. KIOne-pot diazotization-iodination in acetonitrileAromatic Iodides organic-chemistry.org
Aromatic Amines1. NaNO₂, Silica Sulfuric Acid2. KISolvent-free one-pot diazotization-iodinationIodoarenes thieme-connect.de

Table 1: Examples of Diazotization-Iodination Procedures.

**2.4. Alternative Halogenation Strategies for Benzoic Acids

While diazotization is a powerful tool, modern synthetic chemistry has pursued more direct and atom-economical methods for halogenating aromatic rings. These strategies often involve the catalytic activation of a C-H bond, bypassing the need to install and then convert a functional group like an amine.

The carboxylic acid group can act as a directing group, guiding a transition metal catalyst to activate a C-H bond at the ortho position. This approach allows for the direct installation of an iodine atom next to the carboxylate.

Several catalytic systems have been developed for the ortho-iodination of benzoic acids. One notable method employs an iridium(III) catalyst in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent. acs.org This system achieves the ortho-selective iodination of various benzoic acids in excellent yields under mild conditions without the need for any base or other additives. acs.org The reaction tolerates both air and moisture and is believed to proceed through an Ir(III)/Ir(V) catalytic cycle. acs.org

Palladium catalysis has also been successfully applied. A Pd(II)-catalyzed method for the ortho-iodination of benzoic acids in aqueous media has been reported, using potassium iodide (KI) as the iodine source. researchgate.net Another palladium-catalyzed approach utilizes molecular iodine (I₂) as the sole oxidant, directed by a weakly coordinating amide auxiliary, though this is not a direct iodination of the acid itself. nih.gov Challenges in directed C-H iodination include achieving high regioselectivity, especially for substrates without existing ortho or meta substituents, and preventing di-iodination. acs.orgresearchgate.net

Catalyst System Directing Group Iodine Source Key Features Reference
Iridium(III) ComplexCarboxylic AcidN-Iodosuccinimide (NIS)Mild conditions, no additives, high ortho-selectivity, HFIP solvent. acs.org
Palladium(II) AcetateCarboxylic AcidPotassium Iodide (KI)Aqueous media, ortho-iodination. researchgate.net
Palladium(II) AcetateAmide AuxiliaryMolecular Iodine (I₂)Uses I₂ as the sole oxidant, effective for heterocycles. nih.gov

Table 2: Catalytic Systems for Directed C-H Iodination of Benzoic Acid Derivatives.

Electrophilic aromatic substitution is a fundamental reaction for introducing halogens onto an aromatic ring. Unlike chlorine and bromine, molecular iodine (I₂) is generally unreactive towards aromatic rings unless an activating agent is present. jove.comlibretexts.org To overcome this low reactivity, an oxidizing agent is typically used to convert I₂ into a more powerful electrophilic species, often represented as I⁺. libretexts.orgorgoreview.com Common oxidizing agents include nitric acid, hydrogen peroxide, and copper salts like CuCl₂. jove.comlibretexts.org

A variety of electrophilic iodinating agents have been developed to provide milder and more selective reaction conditions. These reagents often feature an iodine atom bonded to an electron-withdrawing group, enhancing its electrophilicity. Prominent examples include:

N-Iodosuccinimide (NIS) : A widely used, easy-to-handle solid reagent for the iodination of electron-rich arenes. Its reactivity can be tuned with the addition of an acid catalyst, such as trifluoroacetic acid (TFA). organic-chemistry.org

1,3-Diiodo-5,5-dimethylhydantoin (DIH) : Another effective iodinating agent, which can be activated by a disulfide catalyst for the iodination of various electron-rich aromatic and heterocyclic compounds. organic-chemistry.org

Hypoiodous acid (HIO) : Formed in situ from iodide by oxidation with H₂O₂, HIO is the proposed electrophilic agent in the biosynthesis of thyroxine and can be used in synthetic applications. libretexts.orgnih.gov

The choice of iodinating agent and reaction conditions is crucial for controlling the regioselectivity of the iodination, especially for substituted benzoic acids where electronic and steric effects influence the position of electrophilic attack. nih.gov

Process Optimization and Yield Enhancement in Preparative Chemistry

Optimizing a synthetic route to maximize yield and purity while ensuring safety and cost-effectiveness is a critical aspect of preparative chemistry. For the synthesis of compounds like this compound, process optimization involves the systematic variation of reaction parameters.

A patented synthesis of 2-chloro-5-iodobenzoic acid highlights several optimized parameters. The process, which involves iodination, a Sandmeyer reaction, and hydrolysis, was modified to achieve a total yield of 64-70% and a purity of 95-98%. google.com Key optimizations included controlling the temperature during the addition of glacial acetic acid in the iodination step and during the final hydrolysis with sodium hydroxide (B78521) and ethanol (B145695). google.com

Modern approaches to reaction optimization increasingly leverage high-throughput experimentation (HTE) and machine learning algorithms. beilstein-journals.org These technologies allow for the rapid screening of a wide range of variables—such as catalysts, solvents, temperatures, and reagent concentrations—in parallel. beilstein-journals.org By analyzing the resulting data, machine learning models can identify optimal conditions far more efficiently than traditional one-variable-at-a-time methods. This data-driven approach minimizes resource and time consumption while maximizing reaction outcomes like yield and selectivity. beilstein-journals.org For complex, multi-step syntheses, such advanced optimization strategies are invaluable for developing robust and efficient manufacturing processes.

Chemical Reactivity and Transformative Potential of 2 Amino 4 Chloro 5 Iodobenzoic Acid

Reactivity Profiles of the Aromatic Amino Group

The amino group (—NH2) on the aromatic ring of 2-amino-4-chloro-5-iodobenzoic acid plays a pivotal role in its chemical reactivity, primarily functioning as a nucleophile and participating in various bond-forming reactions.

Nucleophilic Reactivity and Derivatization Opportunities

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to attack electron-deficient centers. This nucleophilicity allows for a wide range of derivatization reactions, where the hydrogen atoms of the amino group are replaced with other functional groups. These reactions are fundamental in modifying the molecule's properties and incorporating it into larger, more complex structures.

The introduction of halogens into amino acids can also serve as a reactive handle for further chemical transformations. princeton.edu For instance, the amino group can undergo acylation, alkylation, and sulfonylation reactions. These derivatizations can alter the electronic and steric environment of the molecule, which can be useful in directing subsequent reactions or in the synthesis of specific target molecules.

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-acetyl derivative
AlkylationMethyl iodideN-methylated derivative
SulfonylationToluenesulfonyl chlorideN-sulfonylated derivative

This table illustrates common derivatization reactions of the amino group.

Participation in Condensation Reactions

The amino group of this compound can readily participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule.

Furthermore, the amino group, in concert with the adjacent carboxylic acid group, can undergo intramolecular condensation or be utilized in the synthesis of heterocyclic compounds. For example, it can be a key component in the formation of benzoxazines or other fused ring systems, which are important scaffolds in medicinal chemistry. The reactivity of the amino group is crucial for the construction of these complex molecular architectures.

Transformations Involving the Halogen Substituents (Chloro and Iodo)

The presence of two different halogen atoms, chlorine and iodine, on the aromatic ring of this compound introduces a level of complexity and opportunity in its chemical transformations. The distinct properties of the C-Cl and C-I bonds allow for selective reactions at these positions.

Differentiated Reactivity of Halogen Atoms

The reactivity of the halogen substituents in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions is largely governed by the strength of the carbon-halogen bond. The C-I bond is weaker and more polarizable than the C-Cl bond. This difference in bond strength typically results in the iodo group being a better leaving group than the chloro group. researchgate.net Consequently, reactions can often be performed selectively at the iodine-substituted position while leaving the chlorine atom intact. This differentiated reactivity is a powerful tool for the stepwise functionalization of the molecule.

BondBond Dissociation Energy (kcal/mol)Leaving Group Ability
C-I~51Excellent
C-Cl~81Good

This table provides a comparison of the carbon-halogen bond properties.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) reactions on this compound can proceed through different mechanisms, most commonly the SNAr (addition-elimination) mechanism. scranton.edu In this pathway, a nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the halide ion. scranton.edu

Due to the better leaving group ability of iodide, nucleophilic substitution will preferentially occur at the carbon atom bearing the iodine atom. scranton.edu The rate and feasibility of these reactions are also influenced by the electronic effects of the other substituents on the ring. The amino and carboxyl groups, through their electron-donating and -withdrawing properties, respectively, modulate the electrophilicity of the carbon atoms attached to the halogens.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Centers

Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org In the context of this compound, these reactions offer a versatile platform for introducing a wide array of substituents.

The differential reactivity of the C-I and C-Cl bonds is particularly advantageous in these transformations. Palladium- or copper-catalyzed reactions can be tuned to selectively activate the C-I bond, allowing for the introduction of a new group at this position. nih.gov Subsequently, under different reaction conditions, a second cross-coupling reaction can be performed at the C-Cl position. This sequential functionalization provides a strategic approach to building complex molecules with precise control over the substitution pattern. For instance, a Suzuki coupling could be used to introduce an aryl or vinyl group at the 5-position, followed by a Buchwald-Hartwig amination at the 4-position.

Cross-Coupling ReactionCatalyst ExampleBond Formed
Suzuki CouplingPd(PPh3)4C-C (aryl, vinyl)
Heck CouplingPd(OAc)2C-C (alkene)
Sonogashira CouplingPd/CuC-C (alkyne)
Buchwald-Hartwig AminationPd-based catalystsC-N

This table summarizes common cross-coupling reactions applicable to halogenated centers.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional moiety in this compound, offering a site for various chemical transformations. Its reactivity is fundamental to the synthesis of a wide range of derivatives.

Esterification and Amidation Chemistry

The carboxylic acid group of this compound can undergo esterification to form the corresponding esters. For instance, the synthesis of 2-chloro-5-iodobenzoic acid, a related compound, involves the hydrolysis of its methyl ester. google.com This suggests that the reverse reaction, esterification, is a feasible and standard transformation for this class of compounds. The process typically involves reacting the benzoic acid with an alcohol in the presence of an acid catalyst.

Similarly, amidation reactions are possible, where the carboxylic acid is converted to an amide. These reactions are crucial for creating new carbon-nitrogen bonds and are widely used in the synthesis of pharmaceuticals and other biologically active molecules.

Role as a Directing Group in Aromatic Functionalization

The carboxylic acid group, along with the amino group, plays a significant role in directing further electrophilic aromatic substitution reactions. The activating and ortho-, para-directing influence of the amino group, combined with the deactivating but meta-directing nature of the carboxylic acid (under certain conditions), and the directing effects of the existing halogen substituents, create a complex pattern of reactivity. This allows for the selective introduction of additional functional groups onto the aromatic ring, enabling the synthesis of highly substituted and complex molecules.

Redox Chemistry and Functional Group Interconversions

The functional groups of this compound can participate in various redox reactions and interconversions. For example, a related compound, 2-chloro-5-nitrobenzoic acid, can be reduced to 2-chloro-5-aminobenzoic acid using reagents like iron powder in ethanol (B145695) and water. google.compatsnap.com This demonstrates the potential for the nitro group to be a precursor to the amino group in similar structures.

The amino group itself can be the subject of diazotization reactions, where it is converted to a diazonium salt. This intermediate can then be substituted with a variety of other functional groups, a process known as the Sandmeyer reaction. google.com For instance, a diazotization-iodination reaction is used in the synthesis of 2-chloro-5-iodobenzoic acid from 2-chloro-5-aminobenzoic acid. patsnap.com

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and achieving desired products with high selectivity.

Elucidation of Catalytic Cycles in Functionalization Reactions

In many functionalization reactions, particularly those involving transition metal catalysts, the elucidation of the catalytic cycle is a key area of research. These cycles typically involve steps such as oxidative addition, transmetalation, and reductive elimination. While specific catalytic cycles for reactions of this compound are not detailed in the provided search results, the synthesis of related compounds often employs catalytic methods. For example, the synthesis of 2-chloro-5-iodobenzoic acid can be achieved through a series of steps including iodination and a Sandmeyer reaction, which can be influenced by catalytic processes. google.com

Role of Solvent Effects in Reaction Kinetics and Selectivity

Interactive Data Tables

Table 1: Reaction Parameters for the Synthesis of 2-Chloro-5-aminobenzoic acid patsnap.com

ReactantReagentSolventTemperatureReaction TimeProductPurityYield
2-chloro-5-nitrobenzoic acidIron powder, Ammonium (B1175870) chlorideEthanol, Water78-80°C5 hours2-chloro-5-aminobenzoic acid99.1%95.1%

Table 2: Diazotization-Iodination of 2-Chloro-5-aminobenzoic acid patsnap.com

ReactantReagentSolventTemperatureProduct
2-chloro-5-aminobenzoic acidSodium nitrite (B80452), Potassium iodide20% Sulfuric acid (aq)0-10°C2-chloro-5-iodobenzoic acid

Synthesis and Exploration of Derivatives and Analogues of 2 Amino 4 Chloro 5 Iodobenzoic Acid

Systematic Structural Modifications for Diversification

The generation of a diverse library of compounds from a single molecular base is a cornerstone of medicinal chemistry and materials science. For 2-amino-4-chloro-5-iodobenzoic acid, this is achieved through systematic modifications of its key features: the halogen substituents and the amino and carboxylic acid moieties.

The specific arrangement of atoms on the benzene (B151609) ring is critical to a molecule's properties. Shifting the positions of the halogen substituents on the aminobenzoic acid ring creates structural isomers, each with potentially unique chemical and physical characteristics. For instance, while the primary compound is this compound uni.lu, its isomer, 4-amino-2-chloro-5-iodobenzoic acid, has also been documented. nih.gov In this isomer, the amino group and the chlorine atom have swapped positions, which can significantly alter the electronic environment and steric profile of the molecule. nih.gov

Table 1: Positional Isomers of Halogenated Aminobenzoic Acids
Compound NameMolecular FormulaPosition of Amino GroupPosition of ChlorinePosition of Iodine
This compoundC₇H₅ClINO₂ uni.lu245
4-Amino-2-chloro-5-iodobenzoic acidC₇H₅ClINO₂ nih.gov425
2-Amino-3-iodobenzoic acid (related precursor)C₇H₆INO₂2-3
2-Amino-5-iodobenzoic acid (related precursor)C₇H₆INO₂ sigmaaldrich.com2-5

Replacing one halogen with another is a common strategy to fine-tune a molecule's properties. The substitution of chlorine with bromine, for example, results in bromo-iodobenzoic acid analogues. The synthesis of compounds like 2-bromo-5-iodobenzoic acid has been reported, often starting from 2-amino-5-bromobenzoic acid via a Sandmeyer-type reaction where the amino group is replaced with iodine. chemicalbook.comgoogle.com This substitution from chlorine to bromine alters the size, polarizability, and electronegativity at that position on the ring, which can impact intermolecular interactions such as halogen bonding. rsc.org

The synthesis of these mixed halogen compounds, like other aryl halides, often involves the diazotization of an amino group, followed by reaction with an iodide salt. chemicalbook.comgoogle.com The reactivity differences between bromine and iodine on the same aromatic ring can be exploited for selective cross-coupling reactions, making these analogues valuable intermediates in the synthesis of more complex molecules.

Table 2: Examples of Analogues with Varied Halogen Combinations
Compound NameStarting MaterialHalogen at Position 2/4Halogen at Position 5Synthetic Approach
2-Chloro-5-iodobenzoic acid2-Chloro-5-aminobenzoic acid google.comChloroIodoDiazotization followed by iodination google.com
2-Bromo-5-iodobenzoic acid2-Amino-5-bromobenzoic acid chemicalbook.comBromoIodoDiazotization followed by iodination chemicalbook.com
2-Amino-5-bromobenzoic acido-Aminobenzoic acid chemicalbook.com-BromoBromination chemicalbook.com

The amino (-NH₂) and carboxylic acid (-COOH) groups are primary sites for chemical modification, allowing for the creation of a wide array of derivatives such as amides, esters, and more complex heterocyclic systems.

The carboxylic acid group can be converted into esters, amides, or acid chlorides. The synthesis of this compound itself often proceeds through its methyl or ethyl ester, which is then hydrolyzed to the free acid in the final step. google.comgoogle.com These ester intermediates can also be used to create amide derivatives by reacting them with various amines. These transformations are fundamental in peptide synthesis and in creating molecules with altered solubility and cell permeability. nih.gov

Convergent and Divergent Synthetic Strategies for Analogous Compounds

The synthesis of complex molecules like this compound and its analogues can be approached through different strategic plans, primarily categorized as convergent or divergent.

A convergent synthesis involves preparing different fragments of the target molecule independently and then combining them in the final stages. researchgate.net Many reported syntheses of 2-chloro-5-iodobenzoic acid derivatives follow a more linear, yet convergent-style, pathway. For instance, one common route starts with a simpler, commercially available molecule like o-chlorobenzoic acid. patsnap.com This starting material undergoes a sequence of reactions, such as nitration, reduction of the nitro group to an amino group, and finally a diazotization-iodination reaction (Sandmeyer reaction) to introduce the iodine. patsnap.com Another approach begins with methyl anthranilate, which is first iodinated, then chlorinated via a Sandmeyer reaction, and finally hydrolyzed to yield the final product. google.com These multi-step procedures build the molecule in a controlled, sequential manner.

In contrast, a divergent synthesis starts from a central, common intermediate which is then reacted with a variety of different reagents to produce a library of structurally related compounds. wikipedia.org This strategy is highly efficient for exploring structure-activity relationships. Starting from a core like 2-amino-5-iodobenzoic acid, one could "diverge" by reacting the amino group with different acyl chlorides to create a series of amides, or by reacting the carboxylic acid group with various alcohols to produce a library of esters. Similarly, a di-halogenated aminobenzoic acid could serve as a versatile starting point for various selective cross-coupling reactions, introducing different functional groups at specific positions.

Influence of Structural Changes on Molecular Recognition and Interactions

The structural modifications detailed above have a profound impact on how these molecules interact with their environment, particularly with biological targets like proteins. The nature, position, and combination of substituents dictate the non-covalent interactions—such as hydrogen bonding, halogen bonding, and hydrophobic interactions—that govern molecular recognition. benthamscience.com

The substitution pattern of halogens is particularly critical. Halogen atoms can participate in "halogen bonds," a type of non-covalent interaction where the halogen acts as an electrophilic species, interacting with a Lewis base like an oxygen or nitrogen atom on a protein. acs.org The strength of this interaction depends on the halogen, increasing with its size and polarizability (I > Br > Cl > F). acs.org Therefore, replacing a chlorine atom with a bromine or iodine atom in an analogue can significantly enhance the strength of these interactions. nih.gov

Modifications to the amino and carboxylic acid groups primarily affect hydrogen bonding. Converting the carboxylic acid to an ester removes a strong hydrogen bond donor, while converting it to an amide introduces a new hydrogen bond donor (the N-H bond). These changes can fundamentally alter the way a molecule "docks" into a binding site.

Advanced Synthetic Applications in Chemical and Materials Science

Utility as a Core Building Block in Organic Synthesis

The distinct reactivity of the different functional groups on 2-amino-4-chloro-5-iodobenzoic acid allows for its strategic use in the construction of intricate molecular architectures. The presence of amino, chloro, iodo, and carboxylic acid moieties provides multiple reaction sites for chemists to exploit in a controlled manner.

Preparation of Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. This compound serves as a valuable starting material for the synthesis of various heterocyclic systems. The amino and carboxylic acid groups can participate in cyclization reactions to form fused ring systems. The presence of the halogen atoms offers further opportunities for modification through cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex heterocyclic frameworks. The differential reactivity of the chloro and iodo groups can be harnessed for selective transformations, adding another layer of synthetic utility. For instance, the carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allowing for sequential functionalization.

Synthesis of Complex Aromatic Scaffolds

Beyond heterocycles, this compound is instrumental in the synthesis of complex aromatic scaffolds. The strategic placement of its functional groups facilitates the construction of polysubstituted aromatic compounds that would be challenging to prepare through other methods. The amino group can be diazotized and replaced with a variety of other substituents through Sandmeyer or related reactions. google.comgoogle.com Furthermore, the carboxylic acid provides a handle for various transformations, including esterification, amidation, and conversion to other functional groups. The halogen atoms, particularly the iodine, are ideal for participating in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis and allow for the elaboration of the aromatic core with a wide variety of substituents, leading to the creation of novel and complex molecular architectures.

Role in the Development of Biologically Active Molecules

The structural motifs accessible from this compound are frequently found in molecules with significant biological activity. Consequently, this compound has emerged as a key intermediate in the synthesis of various therapeutic agents and molecular probes.

Intermediate for Enzyme Inhibitors (e.g., Protein Tyrosine Phosphatase Inhibitors)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling pathways. nih.gov Their dysregulation is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders. As such, PTPs are attractive targets for drug discovery. Research has shown that derivatives of 2-aminobenzoic acid can act as inhibitors of PTPs. nih.gov The specific substitution pattern of this compound provides a scaffold that can be further elaborated to create potent and selective PTP inhibitors. The various functional groups allow for the introduction of pharmacophores that can interact with specific residues in the active site of the target PTP, leading to enhanced binding affinity and inhibitory activity.

Precursor for Modulators of Specific Receptors (e.g., mGluR2 PAMs)

Metabotropic glutamate (B1630785) receptor 2 (mGluR2) is a G-protein coupled receptor that is a promising target for the treatment of various central nervous system disorders, including schizophrenia and anxiety. nih.gov Positive allosteric modulators (PAMs) of mGluR2 are compounds that bind to a site on the receptor distinct from the endogenous ligand binding site and enhance the receptor's response to glutamate. The development of mGluR2 PAMs is an active area of research in medicinal chemistry. The core structure of some mGluR2 PAMs incorporates a substituted aromatic ring, and this compound can serve as a key building block for the synthesis of these modulators. The ability to introduce diverse substituents through the functional groups of this starting material allows for the fine-tuning of the pharmacological properties of the final compounds, such as potency, selectivity, and pharmacokinetic profile.

Applications in Materials Chemistry and Advanced Technologies

Precursors for Polarizing Films in Liquid Crystal Displays (LCDs)

Polarizing films are critical components in liquid crystal displays (LCDs), responsible for controlling the polarization of light. These films are typically composed of a stretched polymer matrix, such as polyvinyl alcohol (PVA), impregnated with a dichroic dye. The efficiency of the polarizer is largely dependent on the properties of this dye. Dichroic dyes exhibit anisotropic absorption of light, meaning they preferentially absorb light polarized in one direction while transmitting light polarized perpendicularly. This property is a consequence of the dye's molecular structure, which is typically elongated and allows for alignment within the stretched polymer host.

While direct experimental data on the use of "this compound" in commercial polarizing films is not extensively documented in publicly available literature, its molecular structure suggests its potential as a precursor for synthesizing high-performance dichroic dyes, particularly of the azo and anthraquinone (B42736) types. The presence of the amino group provides a reactive site for diazotization, a key step in the formation of azo dyes. Furthermore, the halogen substituents (chloro and iodo) can influence the dye's spectral properties, solubility, and alignment within the liquid crystal host, which are critical factors for their performance in guest-host LCDs. google.commdpi.comresearchgate.net

The synthesis of dichroic dyes often involves the coupling of a diazonium salt with an electron-rich aromatic compound. "this compound" can be readily converted into a diazonium salt, which can then be reacted with various coupling components to generate a library of azo dyes with different colors and properties. The halogen atoms can enhance the dichroic ratio of the resulting dyes, a measure of the difference in absorption of polarized light, leading to improved contrast in the display.

Illustrative Dichroic Dye Properties Derived from Halogenated Aminobenzoic Acids:

Dye ClassSubstituentsAbsorption Max (λmax, nm)Dichroic Ratio
AzoChloro, Nitro4808.5
AzoIodo, Cyano5209.2
AnthraquinoneAmino, Chloro5907.8
AnthraquinoneAmino, Iodo6108.1
Note: This table presents illustrative data based on typical values for dichroic dyes derived from similar halogenated precursors and is not specific to dyes synthesized from this compound.

The development of novel reactive dyes that form covalent bonds with the polymer matrix is an area of active research aimed at improving the durability of polarizing films. mdpi.com The carboxylic acid group on "this compound" could be modified to incorporate a reactive moiety, enabling it to be chemically bonded to the PVA film, thus enhancing the stability and longevity of the polarizer under various environmental conditions.

Materials for Advanced Optical and Electronic Applications

Beyond polarizing films, the unique substitution pattern of "this compound" makes it a promising candidate for the synthesis of other advanced optical and electronic materials. The field of advanced optical materials encompasses a wide range of applications, including nonlinear optics, optical data storage, and sensors. nih.gov

The presence of heavy atoms like iodine can lead to materials with interesting photophysical properties, such as enhanced intersystem crossing, which is beneficial for applications in phosphorescence-based devices and photodynamic therapy. The combination of electron-donating (amino) and electron-withdrawing (chloro, iodo, and carboxylic acid) groups can lead to molecules with large dipole moments and nonlinear optical (NLO) properties. Such materials are of interest for applications in optical switching and frequency conversion.

In the realm of advanced electronic materials, functionalized benzoic acids are being explored for the surface modification of graphene and other 2D materials, as well as for the creation of novel organic semiconductors. rsc.orgresearcher.life The ability to tune the electronic properties through chemical modification is a key advantage of organic materials. The reactive handles on "this compound" allow for its incorporation into larger conjugated systems, such as polymers and dendrimers, which could exhibit tailored electronic and optoelectronic properties.

Potential Research Directions and Properties:

Application AreaRelevant PropertyPotential Role of this compound
Organic Light-Emitting Diodes (OLEDs)PhosphorescencePrecursor for heavy-atom containing emitters
Nonlinear OpticsHigh hyperpolarizabilityBuilding block for NLO-active chromophores
Organic Field-Effect Transistors (OFETs)Charge carrier mobilityMonomer for synthesizing semiconducting polymers
SensorsChemiresistive responseFunctionalization of sensor surfaces
Note: This table outlines potential research avenues and is based on the known properties of analogous functionalized aromatic compounds.

Detailed research into the synthesis and characterization of derivatives of "this compound" is necessary to fully elucidate their optical and electronic properties and to validate their potential in these advanced applications.

Future Research Directions and Emerging Perspectives

Development of Stereoselective and Enantioselective Synthetic Pathways

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. For derivatives of 2-Amino-4-chloro-5-iodobenzoic acid, the development of stereoselective and enantioselective synthetic pathways is a critical area of future research. While current syntheses of related compounds often result in racemic mixtures, the demand for enantiomerically pure compounds is growing, as different enantiomers can exhibit distinct biological activities.

Future work will likely involve the use of chiral catalysts, such as proline and its derivatives, which have been successfully employed in the asymmetric synthesis of functionalized α-amino acids. nih.gov These organocatalysts can facilitate Mannich-type reactions to produce α-amino acids with high enantioselectivity. nih.gov Research into custom-made amine catalysts, such as chiral anthranilic pyrrolidine (B122466) catalysts, has also shown promise for enantioselective Michael reactions. rsc.org The application of these and other novel chiral catalysts to the synthesis of this compound derivatives could provide access to a wider range of stereochemically defined molecules. Furthermore, the stereoselective synthesis of cyclic quaternary α-amino acids, a class of rigid amino acid surrogates, represents a challenging yet rewarding frontier. nih.gov

Exploration of Novel Organometallic Reactivity for Targeted Functionalization

The presence of multiple reactive sites on the this compound scaffold, including the amino, carboxylic acid, chloro, and iodo groups, offers a rich platform for targeted functionalization using organometallic chemistry. The reactivity of organometallic compounds is heavily influenced by the nature of the metal and the carbon-metal bond. msu.edu Future research is expected to leverage the distinct reactivities of the chloro and iodo substituents to achieve selective cross-coupling reactions.

The iodo group, being more reactive than the chloro group in many organometallic transformations, can be selectively targeted in reactions like Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents at the 5-position. Subsequent functionalization at the less reactive 4-chloro position can then be achieved under different reaction conditions. The development of new organometallic catalysts with enhanced selectivity and activity will be crucial for achieving these targeted transformations efficiently.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages such as improved safety, enhanced reaction control, and scalability. acs.orgacs.orgnih.govwipo.intrsc.org The integration of the synthesis of this compound and its derivatives into continuous flow platforms is a promising avenue for future research. Flow chemistry can enable precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purities. acs.org

Automated synthesis platforms, often coupled with flow chemistry, can further accelerate the discovery and optimization of new derivatives. beilstein-journals.org These platforms can perform multi-step syntheses, purifications, and analyses in a high-throughput manner, allowing for the rapid generation of compound libraries for screening purposes. beilstein-journals.org The development of fully automated systems for the synthesis of complex molecules is an active area of research that could significantly impact the production of this compound-based compounds. youtube.com

Application of Machine Learning and AI in Synthetic Route Design

AI-Driven Synthesis Design Parameters Description
Retrosynthesis Knowledge Incorporating established chemical principles and reaction patterns to guide the AI's predictions. nih.gov
Route Scoring Evaluating and ranking potential synthetic routes based on factors like efficiency, cost, and complexity. nih.gov
Data-Driven Scoring Models Utilizing large datasets of known reactions to train models that can assess the feasibility of a proposed synthesis. chemrxiv.org
Generative AI Creating novel molecular structures and their corresponding synthetic recipes simultaneously. youtube.com

Investigation into Bio-orthogonal Reactions and Bioconjugation Strategies

Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The iodo-substituent on this compound makes it a potential candidate for certain bio-orthogonal reactions, such as the Staudinger ligation and copper-free click chemistry. wikipedia.org These reactions could be used to label biomolecules in living cells, enabling the study of their function and localization in real-time. wikipedia.orgnih.gov

Future research in this area will likely focus on developing novel bio-orthogonal probes based on the this compound scaffold. These probes could be designed to target specific cellular components or processes. For instance, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes is a particularly fast and bio-orthogonal reaction that could be exploited. nih.govresearchgate.net The development of such tools could have significant implications for chemical biology and drug discovery.

Bio-orthogonal Reaction Key Features
Staudinger Ligation Reaction between an azide (B81097) and a phosphine (B1218219) to form an amide bond. wikipedia.orgnih.gov
Copper-Free Click Chemistry Cycloaddition between an azide and a cyclooctyne. wikipedia.org
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction between a tetrazine and a strained alkene, known for its rapid kinetics. nih.govresearchgate.net

Computational Design and Prediction of Novel Transformations and Applications

Computational chemistry provides powerful tools for designing and predicting the outcomes of chemical reactions, as well as for identifying potential applications of new molecules. nih.gov For this compound, computational methods can be used to model its reactivity and predict the feasibility of novel transformations. researchgate.net This can help to guide experimental work and reduce the amount of trial-and-error required to develop new synthetic methods.

Furthermore, computational screening can be used to predict the biological activity of derivatives of this compound. researchgate.netsums.ac.ir By modeling the interactions of these compounds with biological targets, such as enzymes and receptors, it is possible to identify promising candidates for further investigation. nih.gov This approach can significantly accelerate the drug discovery process. sums.ac.ir The use of generative AI in molecular design is also a rapidly growing field, where algorithms can propose entirely new molecular structures with desired properties and even suggest how to synthesize them. youtube.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-4-chloro-5-iodobenzoic acid, and how can reaction conditions be monitored for purity?

  • Methodology : Start with halogenation of a benzoic acid precursor (e.g., introducing iodine via electrophilic substitution). Reduce nitro intermediates using catalytic hydrogenation (Pd/C) or SnCl₂ in acidic media. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purify using recrystallization (ethanol/water mixtures) or column chromatography. Validate purity with melting point analysis, ¹H/¹³C NMR, and mass spectrometry (MS) .

Q. How can structural characterization of this compound be performed to confirm its crystalline arrangement?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, angles, and packing motifs. Compare experimental data (e.g., monoclinic system, space group C2/c) with computational models. Validate hydrogen bonding (N–H⋯O) and halogen interactions (I⋯Cl) via crystallographic software (e.g., OLEX2). Complement with FT-IR for functional group verification .

Q. What solvents and storage conditions are optimal for preserving the stability of this compound?

  • Methodology : Dissolve in polar aprotic solvents (DMSO, DMF) or methanol for short-term use. For long-term storage, lyophilize and store at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Avoid aqueous solutions unless buffered at pH 4–6 to minimize dehalogenation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in halogenation yields during synthesis?

  • Methodology : Perform kinetic studies using variable-temperature NMR to track iodine incorporation. Compare regioselectivity under Brønsted vs. Lewis acid catalysis (e.g., H₂SO₄ vs. FeCl₃). Use DFT calculations (Gaussian, ORCA) to model transition states and identify rate-limiting steps. Address discrepancies in yields by optimizing stoichiometry (e.g., I₂/KIO₃ ratios) .

Q. What in vitro assays are suitable for screening the bioactivity of this compound against GPCR targets?

  • Methodology : Use HEK293 cells transfected with 5-HT₄ or adenosine A₂A receptors. Measure cAMP accumulation via ELISA or fluorescent reporters (e.g., GloSensor). Conduct competitive binding assays with radiolabeled ligands (³H-SB-207266 for 5-HT₄). Validate selectivity against off-target receptors (e.g., dopamine D₂) .

Q. How can computational modeling predict the electronic properties of this compound for material science applications?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO). Simulate UV-Vis spectra (TD-DFT) and compare with experimental data. Assess charge-transfer potential via Mulliken population analysis .

Q. How should researchers address conflicting data on melting points or spectral profiles reported in literature?

  • Methodology : Replicate synthesis and characterization under controlled conditions (e.g., identical heating rates for DSC). Cross-validate NMR chemical shifts with databases (SciFinder, Reaxys). Consider polymorphism by analyzing multiple crystal forms via powder XRD .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chloro-5-iodobenzoic acid
Reactant of Route 2
2-Amino-4-chloro-5-iodobenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.